molecular formula C20H15NO6 B2749994 ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate CAS No. 637751-45-2

ethyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate

Cat. No.: B2749994
CAS No.: 637751-45-2
M. Wt: 365.341
InChI Key: ZZVAQPGDNNDKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate” is a chemical compound with the molecular formula C20H15NO6 . It is offered by Benchchem for research purposes.


Molecular Structure Analysis

The molecular structure of “Ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate” consists of 20 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The average mass is 365.336 Da and the monoisotopic mass is 365.089935 Da .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

Diverse Trifluoromethyl Heterocycles from a Single Precursor : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This demonstrates the utility of such intermediates in generating diverse chemical structures, which could relate to the versatility of compounds like ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate in chemical synthesis (Honey et al., 2012).

Functionalized Poly(ethylene glycol) Derivatives

New and Simple Synthetic Method for Carboxylic Acid Functionalized Poly(ethylene glycol) : The alkylation of methyl 4-hydroxybenzoate with α-methoxy-ω-methanesulfonylpoly(ethylene glycol) illustrates a method to prepare poly(ethylene glycol)oxybenzoic acids. This research points towards methods for functionalizing molecules with specific groups, offering potential routes for the modification or application of compounds like ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate in materials science or bioconjugation applications (Sedlák et al., 2008).

Antimicrobial and Antioxidant Activities

Synthesis of Lignan Conjugates via Cyclopropanation : This study describes the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their evaluation for antimicrobial and antioxidant activities. The research showcases the importance of synthesizing and studying novel compounds for their biological activities, suggesting a potential area of application for structurally complex molecules such as ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate in drug discovery or material science (Raghavendra et al., 2016).

Properties

IUPAC Name

ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO6/c1-2-24-20(23)13-3-5-14(6-4-13)27-18-12-26-17-11-15(25-10-9-21)7-8-16(17)19(18)22/h3-8,11-12H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVAQPGDNNDKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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